
O-p-nitrobenzyl-N,N-diisopropyl-isourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-p-nitrobenzyl-N,N-diisopropyl-isourea is a chemical compound known for its strong chromophoric properties. It is commonly used as a derivatizing reagent in high-performance liquid chromatography (HPLC) for the analysis of organic acids. The compound reacts with free carboxylic acids to form p-nitrobenzyl esters, which enhances sensitivity and selectivity in analytical procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-p-nitrobenzyl-N,N-diisopropyl-isourea typically involves the reaction of N,N-diisopropylcarbodiimide with p-nitrobenzyl alcohol. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to maintain consistency and efficiency. The compound is often produced in bulk and stored under inert conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
O-p-nitrobenzyl-N,N-diisopropyl-isourea primarily undergoes substitution reactions. It reacts with free carboxylic acids to form p-nitrobenzyl esters. This reaction is facilitated by the presence of a strong base, such as triethylamine, which deprotonates the carboxylic acid, making it more nucleophilic .
Common Reagents and Conditions
Reagents: N,N-diisopropylcarbodiimide, p-nitrobenzyl alcohol, triethylamine.
Major Products
The major product formed from the reaction of this compound with carboxylic acids is the corresponding p-nitrobenzyl ester. This product is highly stable and can be easily analyzed using HPLC .
Scientific Research Applications
O-p-nitrobenzyl-N,N-diisopropyl-isourea has a wide range of applications in scientific research:
Chemistry: Used as a derivatizing reagent in HPLC for the analysis of organic acids.
Biology: Employed in the study of metabolic pathways involving carboxylic acids.
Medicine: Utilized in the development of diagnostic assays for detecting organic acid disorders.
Industry: Applied in quality control processes for the analysis of food and beverage products
Mechanism of Action
The mechanism of action of O-p-nitrobenzyl-N,N-diisopropyl-isourea involves the formation of a p-nitrobenzyl ester through a nucleophilic substitution reaction. The compound reacts with free carboxylic acids, facilitated by a base, to form a stable ester. This reaction enhances the chromophoric properties of the carboxylic acid, making it more detectable in analytical procedures .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diisopropyl-2-(4-nitrobenzyl)isourea
- O-(4-Nitrobenzyl)-N,N-diisopropylisourea
- 4-Nitrobenzyl N,N’-diisopropylcarbamimidate
Uniqueness
O-p-nitrobenzyl-N,N-diisopropyl-isourea stands out due to its strong chromophoric properties and high reactivity with carboxylic acids. This makes it particularly useful in HPLC applications where sensitivity and selectivity are crucial .
Properties
Molecular Formula |
C14H21N3O3 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl N,N-di(propan-2-yl)carbamimidate |
InChI |
InChI=1S/C14H21N3O3/c1-10(2)16(11(3)4)14(15)20-9-12-5-7-13(8-6-12)17(18)19/h5-8,10-11,15H,9H2,1-4H3 |
InChI Key |
DCXFBDKRRYVBAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=N)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-aminospiro[1,3-oxazole-5,4'-2,3-dihydro-1H-naphthalene]-2-one](/img/structure/B11823363.png)

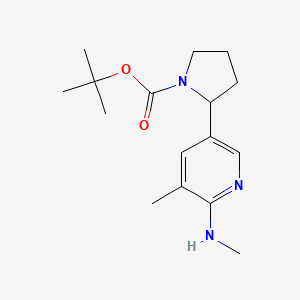
![rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B11823383.png)
![sodium;3-methoxy-4-methyl-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-1,2,4-triazole-1-carboxamide](/img/structure/B11823387.png)
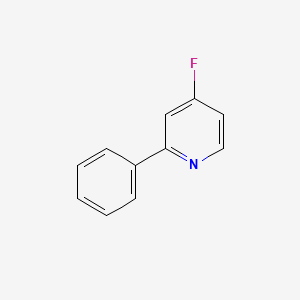

![tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B11823410.png)
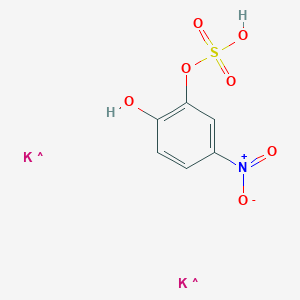

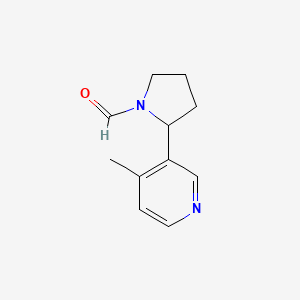
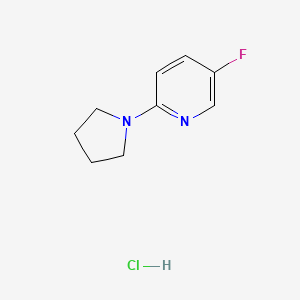

![N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide](/img/structure/B11823447.png)
